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molecular formula C8H7N B136080 3-Ethynylaniline CAS No. 54060-30-9

3-Ethynylaniline

Cat. No. B136080
M. Wt: 117.15 g/mol
InChI Key: NNKQLUVBPJEUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05902902

Procedure details

A 250 ml round bottomed flask, fitted with refrigerator, under a nitrogen stream, is loaded with 3-bromoaniline (2 ml), dimethylformamide (10 ml), trimethylsilylacetylene (3.4 ml), 1,1,3,3-tetramethyl guanidine (2.5 ml), CuCl (3.6 mg), PdCl2 (9.7 mg) triphenyl phosphine (58 mg), in this order. The mixture is heated to 55°-57° C. keeping this temperature until completion of the reaction. H2O (50 ml) and ACOEt (50 ml) are added at a temperature of 35°-30° C. The organic phase is evaporated to dryness and the residue is dissolved in CH3OH (10 ml) and 50% HCl (10 ml) is heated to 40-50° C. for two hours. Methanol is evaporated off and the residual mixture is treated with NaOH, extracted with toluene. The organic phase is dried, and the solvent removed under vacuum affording 3-amino-phenyl acetylene.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Name
CuCl
Quantity
3.6 mg
Type
catalyst
Reaction Step Five
Name
PdCl2
Quantity
9.7 mg
Type
catalyst
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].CN(C)C=O.C[Si]([C:18]#[CH:19])(C)C.CN(C)C(N(C)C)=N>Cl[Cu].Cl[Pd]Cl.O>[NH2:5][C:4]1[CH:3]=[C:2]([C:18]#[CH:19])[CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
3.4 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Four
Name
Quantity
2.5 mL
Type
reactant
Smiles
CN(C(=N)N(C)C)C
Step Five
Name
CuCl
Quantity
3.6 mg
Type
catalyst
Smiles
Cl[Cu]
Step Six
Name
PdCl2
Quantity
9.7 mg
Type
catalyst
Smiles
Cl[Pd]Cl
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 ml round bottomed flask, fitted with refrigerator, under a nitrogen stream
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 55°-57° C.
CUSTOM
Type
CUSTOM
Details
until completion of the reaction
CUSTOM
Type
CUSTOM
Details
The organic phase is evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in CH3OH (10 ml)
CUSTOM
Type
CUSTOM
Details
Methanol is evaporated off
ADDITION
Type
ADDITION
Details
the residual mixture is treated with NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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